Furylfuramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol

Synonyms

Canonical SMILES

Isomeric SMILES

Antimutagenic Activity Research

Scientific Field: Pharmacology

Application Summary: Furylfuramide has been studied for its antimutagenic activity. It has been tested against various mutagens and has shown a suppressive effect .

Results: Furylfuramide exhibited antimutagenic activity against furylfuramide, Trp-P-1, and activated Trp-P-1 induced mutagenicity with the ID 50 values of 0.29, 0.29, and 0.41 μmol/mL, respectively. It also showed a suppressive effect on UV irradiation mutagenicity with the ID 50 value of 0.53 μmol/mL .

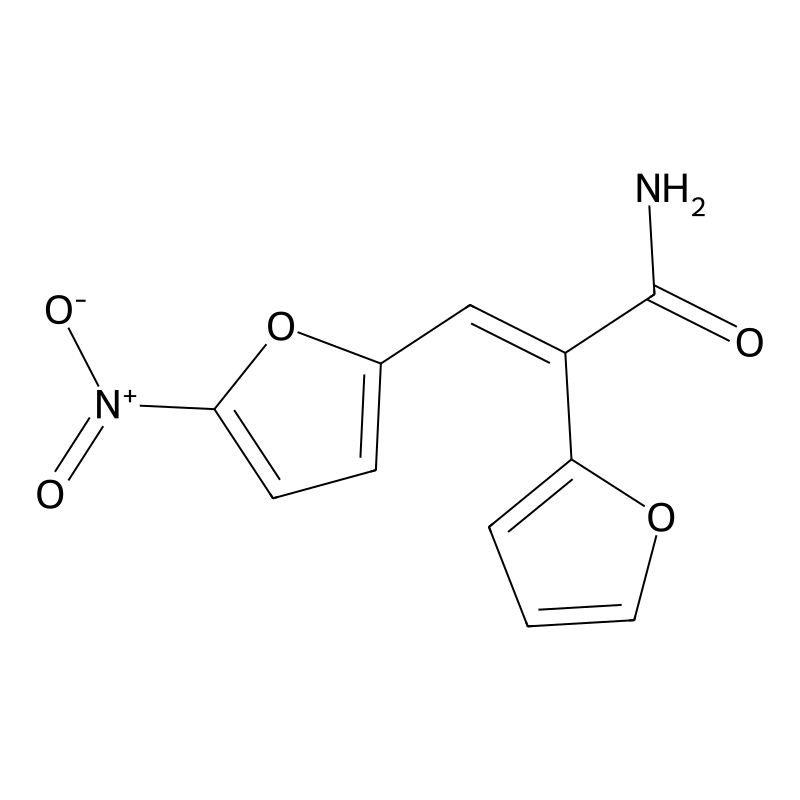

Furylfuramide, chemically known as 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, is a synthetic compound recognized for its potential carcinogenic properties. It belongs to the class of nitrofuran derivatives and is primarily studied for its effects on biological systems. The compound has a molecular formula of CHNO and is characterized by the presence of both furan and nitro groups, which contribute to its reactivity and biological activity.

As a food preservative, furylfuramide likely functioned by inhibiting the growth of bacteria and fungi. The nitrofuran structure is known to disrupt bacterial cell wall synthesis and DNA replication []. However, the specific mechanism by which furylfuramide achieved this effect is not well documented in scientific research.

Furylfuramide has been extensively studied for its biological effects, particularly its carcinogenicity. Research indicates that administration of furylfuramide to fetal or young mice leads to a low but significant yield of tumors, suggesting its potential as a carcinogen . Furthermore, it has been shown to reduce mixed-function oxidase activity in liver tissues, indicating a toxicological significance that may relate to its metabolic activation . The compound's effects on pregnant mice and fetuses have also been documented, emphasizing its impact on developmental processes .

The synthesis of furylfuramide typically involves the reaction of furan derivatives with nitro compounds under controlled conditions. One common method includes the condensation of 2-furylacrylamide with 5-nitro-2-furylacrylic acid derivatives. This process often requires specific catalysts and temperature control to ensure high yields and purity of the final product.

Furylfuramide has been primarily studied within the context of toxicology and cancer research due to its potential carcinogenic properties. It has been used in laboratory settings to investigate mechanisms of tumorigenesis and the effects of chemical exposure on living organisms. Its unique structure makes it a valuable compound for studying the interactions between environmental chemicals and biological systems.

Interaction studies involving furylfuramide have focused on its metabolic pathways and how it interacts with various enzymes. For instance, studies have demonstrated that furylfuramide can affect hepatic enzyme activities, particularly those involved in drug metabolism . Additionally, it has been shown to induce neoplastic transformation in cell cultures, indicating its potential to alter cellular behavior upon exposure .

Furylfuramide shares structural similarities with several other compounds within the nitrofuran class. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Nitrofurantoin | Contains a nitrofuran moiety | Antibacterial properties |

| Furazolidone | Nitro group attached to furan | Antimicrobial and antiprotozoal |

| Nitrofuran | General class containing nitro group | Varies widely; some are carcinogenic |

| Furylacrylamide | Lacks nitro group; contains furan | Less toxic than furylfuramide |

Furylfuramide is unique among these compounds due to its specific combination of furan and nitro groups, which contribute to its distinct carcinogenic properties and metabolic behavior. Its ability to induce neoplastic transformations sets it apart from others that may have therapeutic applications rather than toxicological concerns.

Purity

Physical Description

Reddish-orange solid; [HSDB] Bright orange solid; [CAMEO]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Log Kow = 0.15

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

Vapor Pressure

Other CAS

18772-03-7

Absorption Distribution and Excretion

Metabolism Metabolites

AFTER ORAL ADMIN OF 3 MG/KG DOSES OF 2-(2-FURYL)-3-(5-NITRO-2-FURYL)ACRYLAMIDE IN RATS IT WAS MAINLY METABOLIZED IN SMALL INTESTINE. PERMEABILITY OF SMALL INTESTINE TO METABOLITES WAS LESS THAN THAT OF PARENT COMPD. XANTHINE OXIDASE WAS INVOLVED IN METAB.

AFTER ORAL ADMIN OF AF-2 TO RABBITS A METABOLITE WAS IDENTIFIED AS 2-(BETA-CARBOXYPROPIONYL)-3-(5-METHYLTHIO-2-FURYL)ACRYLAMIDE BY ITS MASS, IR & NMR SPECTRUM DATA. A SECOND METABOLITE THOUGHT TO BE CIS-TRANS ISOMER OF THE ABOVE WAS IDENTIFIED CONSIDERING ITS UV & MASS SPECTRAL DATA & BEHAVIOR ON TLC.

GENETIC ACTIVITY OF AF-2 IN BACTERIA & YEAST RAPIDLY DISAPPEARED IN PRESENCE OF RAT LIVER MICROSOMAL FRACTION (S9 MIX). INCUBATION WITH S9 MIX EVEN FOR 10 MINUTES AT 37 °C WAS SUFFICIENT FOR COMPLETE INACTIVATION. ACTIVATION IS APPARENTLY NECESSARY FOR GENOTOXIC EFFECT. ACTIVATION STEP MAY INVOLVE REDUCTION OF NITROFURAN TO AN AMINO GROUP. MOST CULTURED CELL SYSTEMS, SUCH AS BACTERIA, YEAST, NEUROSPORA, MAMMALIAN CELLS & HUMAN LYMPHOCYTES, CAN PROBABLY BRING ABOUT THIS REDUCTION. RAPID DISAPPEARANCE OF GENETIC ACTIVITY OF AF-2 IN PRESENCE OF RAT LIVER HOMOGENATE SUGGESTS THAT RAT LIVER MICROSOMES MAY FURTHER METABOLIZE THE REDUCTION PRODUCTS TO INACTIVE FORMS.

For more Metabolism/Metabolites (Complete) data for FURYLFURAMIDE (7 total), please visit the HSDB record page.

Wikipedia

Use Classification

Methods of Manufacturing

Prepared by the condensation of 5-nitro-2-furancarboxaldehyde with 2-furanacetic acid followed by chlorination and amination.

Analytic Laboratory Methods

LSC and measurement of radioactivity by TLC have been used to determine AF-2 in biological fluids ... .

Storage Conditions

Interactions

WHEN RHIZOME JUICE OF GINGER, ZINGIBER OFFICINALE, WAS ADDED TO SOLN OF AF2, MUTAGENESIS WAS MARKEDLY INCR. AS RESULT OF COMPONENT FRACTIONATION OF GINGER JUICE, IT WAS FOUND THAT 6-GINGEROL WAS A POTENT MUTAGEN. HOWEVER, GINGER JUICE ALSO CONTAINED ANTI-MUTAGENIC COMPONENT(S) AGAINST 6-GINGEROL. IT IS SUGGESTED THAT 6-GINGEROL COMPONENT MAY BE MUTAGENICALLY ACTIVATED BY PRESENCE OF AF2.

ANTIMUTAGENIC EFFECTS OF CINNAMALDEHYDE ON MUTAGENESIS BY CHEM AGENTS WERE INVESTIGATED IN ESCHERICHIA COLI WP2 UVRA- TRPE-. WHEN ADDED TO AGAR MEDIUM, IT REDUCED NUMBER OF TRP+ REVERTANTS INDUCED BY FURYLFURAMIDE.

Stability Shelf Life

Dates

2: Ogata M, Takeuchi R, Suzuki A, Hirai H, Usui T. Facile synthesis of 4-O-β-N-acetylchitooligosyl 2-acetamido-2,3-dideoxydidehydro-gluconolactone based on the transformation of chitooligosaccharide and its suppressive effects against the furylfuramide-induced SOS response. Biosci Biotechnol Biochem. 2012;76(7):1362-6. Epub 2012 Jul 7. PubMed PMID: 22785478.

3: Hong CE, Lyu SY. The antimutagenic effect of mistletoe lectin (Viscum album L. var. coloratum agglutinin). Phytother Res. 2012 May;26(5):787-90. doi: 10.1002/ptr.3639. Epub 2011 Nov 14. PubMed PMID: 22084060.

4: Marumoto S, Oda Y, Miyazawa M. Antigenotoxic activity of naturally occurring furanocoumarins. Environ Mol Mutagen. 2011 Oct;52(8):646-57. doi: 10.1002/em.20665. Epub 2011 Jul 22. PubMed PMID: 21786339.

5: Nedelsky NB, Pennuto M, Smith RB, Palazzolo I, Moore J, Nie Z, Neale G, Taylor JP. Native functions of the androgen receptor are essential to pathogenesis in a Drosophila model of spinobulbar muscular atrophy. Neuron. 2010 Sep 23;67(6):936-52. doi: 10.1016/j.neuron.2010.08.034. PubMed PMID: 20869592; PubMed Central PMCID: PMC3514079.

6: Sakata K, Miyazawa M. Suppression of SOS-inducing activity of chemical mutagens by metabolites from microbial transformation of (+)-longicyclene. J Agric Food Chem. 2010 Aug 25;58(16):9001-5. doi: 10.1021/jf101846p. Epub 2010 Jul 28. PubMed PMID: 20662538.

7: Sakata K, Oda Y, Miyazawa M. Suppression of SOS-inducing activity of chemical mutagens by metabolites from microbial transformation of (-)-isolongifolene. J Agric Food Chem. 2010 Feb 24;58(4):2164-7. doi: 10.1021/jf903651c. PubMed PMID: 20108941.

8: Puttachary S, Robertson AP, Clark CL, Martin RJ. Levamisole and ryanodine receptors. II: An electrophysiological study in Ascaris suum. Mol Biochem Parasitol. 2010 May;171(1):8-16. doi: 10.1016/j.molbiopara.2009.12.006. Epub 2010 Jan 11. PubMed PMID: 20064567; PubMed Central PMCID: PMC2839013.

9: Robertson AP, Clark CL, Martin RJ. Levamisole and ryanodine receptors. I: A contraction study in Ascaris suum. Mol Biochem Parasitol. 2010 May;171(1):1-7. doi: 10.1016/j.molbiopara.2009.12.007. Epub 2010 Jan 11. PubMed PMID: 20064566; PubMed Central PMCID: PMC2838958.

10: Hisama M, Matsuda S, Tanaka T, Shibayama H, Nomura M, Iwaki M. Suppression of mutagens-induced SOS response by phytoncide solution using Salmonella typhimurium TA1535/pSK1002 umu test. J Oleo Sci. 2008;57(7):381-90. PubMed PMID: 18536507.

11: Hisama M, Matsuda S, Shibayama H, Iwaki M. Antimutagenic activity of a novel ascorbic derivative, disodium isostearyl 2-O-L-ascorbyl phosphate. Yakugaku Zasshi. 2008 Jun;128(6):933-40. PubMed PMID: 18520139.

12: Huet G, Mérot Y, Le Dily F, Kern L, Ferrière F, Saligaut C, Boujrad N, Pakdel F, Métivier R, Flouriot G. Loss of E-cadherin-mediated cell contacts reduces estrogen receptor alpha (ER alpha) transcriptional efficiency by affecting the respective contribution exerted by AF1 and AF2 transactivation functions. Biochem Biophys Res Commun. 2008 Jan 11;365(2):304-9. Epub 2007 Nov 6. PubMed PMID: 17991426.

13: Cherdshewasart W, Sutjit W, Pulcharoen K, Panriansaen R, Chulasiri M. Antimutagenic potential of the Thai herb, Mucuna collettii Lace. J Ethnopharmacol. 2008 Jan 4;115(1):96-103. Epub 2007 Sep 18. PubMed PMID: 17964098.

14: Okuno Y, Miyazawa M. Suppressive components in rice husk against mutagens-induced SOS response using Salmonella typhimurium TA1535/pSK1002 umu test. Nat Prod Res. 2007 Jul 20;21(9):805-9. PubMed PMID: 17654284.

15: Futakami M, Salimullah M, Miura T, Tokita S, Nishigaki K. Novel mutation assay with high sensitivity based on direct measurement of genomic DNA alterations: comparable results to the Ames test. J Biochem. 2007 May;141(5):675-86. Epub 2007 Mar 23. PubMed PMID: 17383979.

16: Nakano H, Matsunawa M, Yasui A, Adachi R, Kawana K, Shimomura I, Makishima M. Enhancement of ligand-dependent vitamin D receptor transactivation by the cardiotonic steroid bufalin. Biochem Pharmacol. 2005 Nov 15;70(10):1479-86. Epub 2005 Sep 23. PubMed PMID: 16183038.

17: Sato I, Suzuki T, Kobayashi H, Tsuda S. Antioxidative and antigenotoxic effects of Japanese horse chestnut (Aesculus turbinata) seeds. J Vet Med Sci. 2005 Jul;67(7):731-4. PubMed PMID: 16082125.

18: Sera N, Morita K, Nagasoe M, Tokieda H, Kitaura T, Tokiwa H. Binding effect of polychlorinated compounds and environmental carcinogens on rice bran fiber. J Nutr Biochem. 2005 Jan;16(1):50-8. PubMed PMID: 15629241.

19: Trailovic SM, Clark CL, Robertson AP, Martin RJ. Brief application of AF2 produces long lasting potentiation of nAChR responses in Ascaris suum. Mol Biochem Parasitol. 2005 Jan;139(1):51-64. PubMed PMID: 15610819.

20: Flores AM, Li L, Aneskievich BJ. Isolation and functional analysis of a keratinocyte-derived, ligand-regulated nuclear receptor comodulator. J Invest Dermatol. 2004 Dec;123(6):1092-101. PubMed PMID: 15610520.